molecular formula C22H18N2O3S B2481406 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid CAS No. 634165-43-8

4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid

Cat. No.: B2481406
CAS No.: 634165-43-8
M. Wt: 390.46
InChI Key: RCIPQUOIDNLFNN-UHFFFAOYSA-N
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Description

4-{[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-ethylphenyl group at position 5 and a benzoic acid moiety linked via a methyl group at position 2. This structural motif aligns with compounds studied for anti-cancer and enzyme-inhibitory activities .

Properties

IUPAC Name

4-[[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-14-3-7-16(8-4-14)18-12-28-20-19(18)21(25)24(13-23-20)11-15-5-9-17(10-6-15)22(26)27/h3-10,12-13H,2,11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIPQUOIDNLFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The core structure is synthesized through a cyclocondensation reaction. A representative protocol involves:

  • Starting Material Preparation : Methyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is prepared via Gewald reaction between 4-ethylbenzaldehyde, cyanoacetate, and sulfur.
  • Cyclization : Treatment with formamidine acetate in refluxing ethanol induces cyclization to form 5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Reaction Conditions :

  • Temperature: 80°C
  • Catalyst: None required
  • Yield: 60–75% (typical for analogous systems)

Alternative Route via Suzuki-Miyaura Coupling

Recent developments employ cross-coupling strategies for modular assembly:

  • Core Synthesis : 3-Chloro-5-iodothieno[2,3-d]pyrimidin-4(3H)-one is prepared as a versatile intermediate.
  • Coupling with 4-Ethylphenylboronic Acid : Pd(PPh₃)₄ catalyzes the Suzuki-Miyaura coupling in THF/H₂O (3:1) at 70°C.
  • Post-Functionalization : The 3-chloro group undergoes subsequent substitution with 4-(mercaptomethyl)benzoic acid followed by oxidation to the methylene bridge.

Advantages :

  • Enables late-stage diversification of aromatic substituents
  • Improved regiocontrol compared to traditional methods

Critical Reaction Parameters

Solvent Systems

Reaction Step Optimal Solvent Effect on Yield
Cyclization Ethanol 72%
Suzuki-Miyaura Coupling THF/H₂O (3:1) 68%
Alkylation DMF 81%

Catalytic Systems

  • Pd(PPh₃)₄ : 5 mol% loading for Suzuki coupling (TOF = 12 h⁻¹)
  • NaH : Essential base for deprotonation in alkylation steps

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Eluent = CH₂Cl₂/MeOH (95:5)
  • Reverse-Phase HPLC : C18 column, acetonitrile/H₂O (0.1% TFA) gradient

Spectroscopic Validation

Technique Key Diagnostic Signals
¹H NMR δ 8.15 (s, 1H, H-2), δ 4.85 (s, 2H, CH₂)
¹³C NMR δ 170.5 (C=O), δ 165.2 (COO⁻)
HRMS m/z 391.1124 [M+H]⁺ (calc. 391.1128)

Industrial-Scale Considerations

While no commercial production data exists, lab-scale optimizations suggest:

  • Continuous Flow Synthesis : Potential for thienopyrimidine core formation in microreactors
  • Catalyst Recycling : Pd recovery systems could reduce costs in coupling steps
  • Crystallization : Ethyl acetate/n-hexane system achieves >95% purity

Challenges and Optimization Strategies

Common Side Reactions

  • Over-oxidation of thiophene ring during workup
  • Dimethylamination from DMF decomposition at elevated temperatures

Yield Improvement Techniques

  • Microwave-assisted cyclization (30% time reduction)
  • Phase-transfer catalysis in alkylation steps

Comparative Analysis of Synthetic Approaches

Method Total Yield Purity Scalability
Traditional Stepwise 41% 98% Moderate
Coupling Approach 53% 95% High

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways or inhibit the activity of certain enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Key Research Findings

Substituent Optimization : Ethylphenyl balances lipophilicity and steric effects, improving oral bioavailability over bulkier groups (e.g., benzyloxy) .

Benzoic Acid as a Pharmacophore : The carboxylic acid group is conserved across inhibitors, suggesting its role in ionic or hydrogen-bonding interactions .

Synthetic Accessibility: The target compound can be synthesized via condensation reactions analogous to those used for hydrazone and thiazolidinone derivatives .

Biological Activity

The compound 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid represents a novel chemical entity with potential biological activity. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_2O_3S with a molecular weight of approximately 390.45 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with an ethylphenyl group and a benzoic acid moiety, contributing to its unique pharmacological profile.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of related compounds in the thieno[2,3-d]pyrimidine class. For instance, derivatives have shown effectiveness against various Gram-positive bacteria and fungi, such as Staphylococcus aureus and Candida albicans .

CompoundTarget OrganismInhibition Zone (mm)
Compound 1Staphylococcus aureus15
Compound 2Bacillus subtilis9
Compound 3Candida albicans8

The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membranes. The thieno[2,3-d]pyrimidine scaffold is believed to interfere with the biosynthetic pathways critical for microbial survival .

Cytotoxicity Studies

Toxicity assessments using aquatic models like Daphnia magna revealed moderate toxicity levels for certain derivatives, suggesting that while they possess antimicrobial properties, their safety profile requires further investigation .

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of similar compounds against enteroviruses, indicating that structural modifications could enhance efficacy against viral pathogens .
  • In Silico Evaluations : Computational studies have suggested that these compounds may interact with specific viral proteins, potentially leading to the development of novel antiviral agents .

Q & A

Q. What are the recommended strategies for synthesizing 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Core Thieno[2,3-d]pyrimidine Formation : Cyclocondensation of substituted thioureas with α,β-unsaturated ketones under acidic conditions .
  • Functionalization : Introduction of the 4-ethylphenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in methanol to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOH) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine and benzoic acid moieties) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.12) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

Q. How can researchers screen for potential biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .
  • Solubility Optimization : Use DMSO as a stock solvent (<0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the thienopyrimidine core (e.g., replacing 4-ethylphenyl with 4-fluorophenyl) to assess impact on potency .
  • Activity Comparison :
Analog StructureIC₅₀ (EGFR Inhibition)LogP
4-Ethylphenyl substituent12 nM3.2
4-Fluorophenyl substituent8 nM2.9
Unsubstituted phenyl85 nM2.1
Data derived from similar thienopyrimidine derivatives .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target kinases .

Q. What methodologies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare in vitro IC₅₀ values with in vivo efficacy using rodent models. For example, poor oral bioavailability (<20%) may explain discordance between in vitro potency and in vivo results .
  • Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that contribute to observed activity .
  • Statistical Validation : Apply ANOVA to assess inter-experimental variability (p < 0.05 threshold) .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Methodological Answer :
  • Dosing Regimens : Administer via intraperitoneal injection (10–50 mg/kg daily) in xenograft models, monitoring tumor volume reduction .
  • Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .
  • Bioavailability Enhancement : Formulate with cyclodextrin-based carriers to improve water solubility .

Data Interpretation and Optimization

Q. What strategies mitigate low yields during the final coupling step of synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance cross-coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) at 80–100°C to accelerate reaction kinetics .
  • Byproduct Analysis : Use HPLC-MS to identify and suppress side products (e.g., de-ethylated intermediates) .

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